Tropacine

Übersicht

Beschreibung

Synthesis Analysis

Tropane alkaloids synthesis involves stereospecific reactions and the development of methodologies for enantioselective synthesis. Recent advancements include asymmetric synthesis through rhodium-catalyzed [4 + 3] cycloaddition, producing highly functionalized 8-azabicyclo[3.2.1]octa-2,6-dienes with optimal chiral control (Reddy & Davies, 2007). Additionally, intramolecular alkene carboamination reactions have been employed for the synthesis of enantiomerically enriched tropane derivatives, showcasing the versatility of Pd-catalyzed reactions in generating complex tropane scaffolds with high enantiopurity (Schultz & Wolfe, 2011).

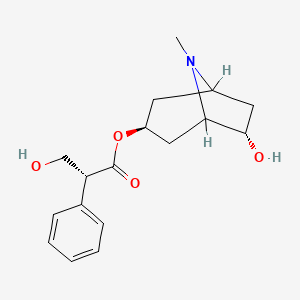

Molecular Structure Analysis

Tropane alkaloids feature a bicyclic structure, including a pyrrolidine ring and a piperidine ring, which contribute to their unique chemical properties. The stereochemistry and configurational aspects of these molecules are crucial for their biological activity. Crystal structure analysis of tropinone reductases has revealed insights into the stereochemical outcomes of synthetic reactions, showing how slight modifications in enzyme active sites can lead to different reaction stereospecificities, thereby affecting the molecular structure of the resulting tropane alkaloids (Nakajima et al., 1998).

Chemical Reactions and Properties

Tropane alkaloids undergo a variety of chemical reactions, including enol isomerism and ring opening, which are critical for modifying their structure and enhancing their pharmacological profile. The biosynthesis pathway of these compounds involves key enzymes such as putrescine N-methyltransferase (PMT), which plays a pivotal role in the early steps of tropane alkaloid biosynthesis by catalyzing the N-methylation of putrescine, leading to the formation of N-methylputrescine, a precursor for further transformations (Hashimoto, Yukimune, & Yamada, 1989).

Wissenschaftliche Forschungsanwendungen

Genomic Evolution and Alkaloid Production in Datura Stramonium

Genomic Signatures of Evolution in Datura Stramonium

Research on Datura stramonium (Solanaceae), which produces tropane alkaloids including Tropacine, shows genomic adaptations for the production of these alkaloids. The genomes of D. stramonium have evolved to enhance tropane alkaloid production as a defense against natural enemies and environmental stresses (De-la-Cruz et al., 2021).

Tropane Alkaloid Production Enhancement Techniques

Effects of Methyl Jasmonate and Salicylic Acid on Tropane Alkaloid Production

Methyl jasmonate (MJ) and salicylic acid (SA) have been found to increase tropane alkaloid production in Scopolia parviflora root cultures. MJ and SA influence the production of tropane alkaloids, including Tropacine, by affecting the expression of key enzymes like PMT and H6H (Kang et al., 2004).

Synergistic Effects in Drug Activity

Sensitizing and Desensitizing Effects of Atropine and Tropacine

A study on the combined effects of cholinolytic agents, including Tropacine and atropine, revealed diverse actions such as sensitization and desensitization when combined with other substances. This highlights the complex interactions of Tropacine in pharmacological contexts (Lisunkin, 1963).

Tropane Alkaloid Biosynthesis and Genetic Engineering

Engineering Tropane Biosynthetic Pathway in Hyoscyamus Niger

Research demonstrates the effectiveness of genetic engineering in increasing scopolamine production in Hyoscyamus niger. By introducing and overexpressing genes for key enzymes in tropane alkaloid biosynthesis, significantly higher levels of these alkaloids, including Tropacine, were achieved (Zhang et al., 2004).

Glycine Signaling and Dopamine-Glutamate Interaction

Glycine Signaling in Schizophrenia Treatment

While not directly about Tropacine, this research explores glycine-centered therapeutics in treating treatment-resistant schizophrenia. Glycine's role in modulating glutamate signaling, particularly in dopamine-glutamate interactions, is crucial for understanding the broader context of neurotransmitter regulation (De Bartolomeis et al., 2020).

Wirkmechanismus

Target of Action

Tropacine, similar to Atropine , is a compound with central anticholinergic properties . Its primary targets are the muscarinic receptors . These receptors play a crucial role in the parasympathetic nervous system, which is responsible for “rest and digest” activities .

Mode of Action

Tropacine operates as a competitive, reversible antagonist of muscarinic receptors . By blocking the action of acetylcholine on muscarinic receptors, it inhibits the parasympathetic nervous system . This interaction with its targets leads to changes in the body’s rest and digest activities.

Biochemical Pathways

Atropine is known to influence various enzyme-powered pathways . These pathways involve a series of chemical reactions where the product of one reaction becomes the substrate for the next .

Pharmacokinetics

Based on a study on tropatepine, a compound with similar properties, we can infer some information . After intravenous and oral administration, Tropatepine was found to have a clearance of 19-28 L/h, a maximum heart rate delay of 7-8 minutes, and a half-life of around 40 hours . These properties suggest that Tropacine might have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties, impacting its bioavailability.

Result of Action

This could lead to effects such as increased heart rate and decreased saliva production, similar to the effects of Atropine .

Eigenschaften

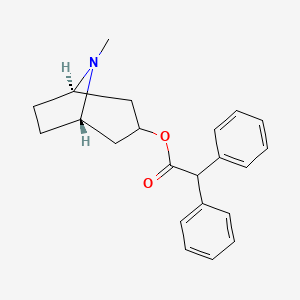

IUPAC Name |

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2,2-diphenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO2/c1-23-18-12-13-19(23)15-20(14-18)25-22(24)21(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18-21H,12-15H2,1H3/t18-,19+,20? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUTYUDPWXQZWTH-YOFSQIOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tropacine | |

CAS RN |

6878-98-4 | |

| Record name | Tropacine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006878984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPACINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PHN0YP48U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

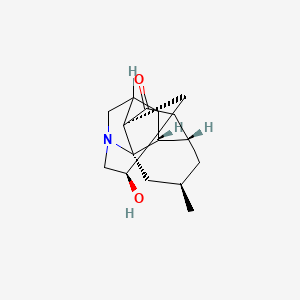

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

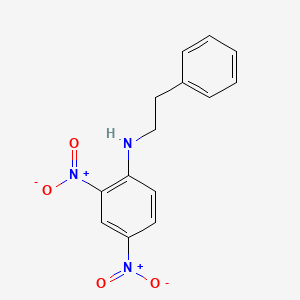

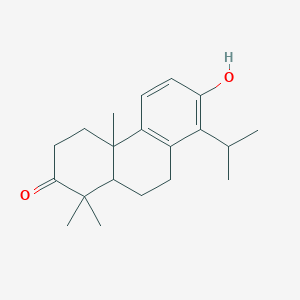

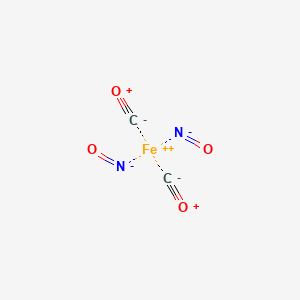

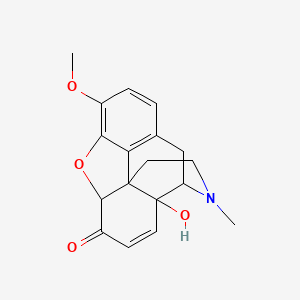

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[(5S,6S)-1,6,9,14-tetrahydroxy-5-[(2S,3R,4S,5S,6R)-3-hydroxy-6-methyl-5-(methylamino)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxytetrahydropyran-2-yl]oxy-tetrahydropyran-2-yl]oxy-11-methoxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carbonyl]amino]propanoic acid](/img/structure/B1212972.png)